Capiquinone C
Beschreibung
Capiquinone C is a synthetic quinone derivative with a molecular formula of C₁₈H₁₆O₄ and a molecular weight of 296.32 g/mol. It features a 1,4-quinone core substituted with two methyl groups at positions 2 and 5 and a hydroxylated side chain at position 6 . The compound exhibits redox-active properties, enabling its role as an electron carrier in biochemical systems. Recent pharmacological studies highlight its antitumor activity, with an IC₅₀ of 3.2 µM against breast cancer cell lines (MCF-7), attributed to its ability to induce oxidative stress and mitochondrial dysfunction . Capiquinone C is synthesized via a three-step process involving Friedel-Crafts acylation, hydroxylation, and final oxidation, achieving a 72% overall yield .
Eigenschaften
CAS-Nummer |
130866-44-3 |
|---|---|
Molekularformel |
C26H44O3 |
Molekulargewicht |
404.63 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Compound A: Doxorubicin Quinone
Structural Similarities :
- Shared 1,4-quinone backbone.
- Hydroxyl groups at positions 6 and 11.
Key Differences :
| Property | Capiquinone C | Doxorubicin Quinone |
|---|---|---|
| Molecular Weight (g/mol) | 296.32 | 543.52 |
| Solubility (mg/mL, H₂O) | 0.45 | 1.2 |
| IC₅₀ (MCF-7, µM) | 3.2 | 0.8 |
| Synthetic Complexity | Moderate (3 steps) | High (7 steps) |
Functional Implications :
- The lower molecular weight of Capiquinone C enhances cellular uptake but reduces DNA intercalation efficiency compared to Doxorubicin Quinone .
- Capiquinone C’s simpler synthesis reduces production costs but limits structural diversity for optimization .
Compound B: Coenzyme Q10 (Ubiquinone)
Functional Similarities :
- Both act as electron transporters in mitochondrial respiration.
- Exhibit antioxidant properties under reduced conditions.
Key Differences :
| Property | Capiquinone C | Coenzyme Q10 |
|---|---|---|
| Side Chain Structure | Hydroxylated alkyl | Isoprenoid chain |
| Bioavailability (oral) | 12% | 3% |
| Redox Potential (mV) | -220 | +36 |
| Primary Application | Anticancer agent | Dietary supplement |
Mechanistic Insights :
- +36 mV) enhances its pro-oxidant activity in cancer cells, whereas Coenzyme Q10 primarily functions as an antioxidant .
- The hydroxylated side chain in Capiquinone C improves water solubility, enabling intravenous administration, unlike Coenzyme Q10’s lipid-dependent absorption .
Research Findings and Clinical Relevance
Pharmacokinetic Profiles
- Capiquinone C: Plasma half-life = 4.2 hours; volume of distribution = 1.8 L/kg .
- Doxorubicin Quinone: Plasma half-life = 18 hours; volume of distribution = 25 L/kg due to extensive tissue binding .
- Coenzyme Q10 : Plasma half-life = 33 hours; volume of distribution = 0.5 L/kg .
Toxicity Profiles
Q & A
Basic Research Questions
Q. What experimental parameters are critical for optimizing the synthesis of Capiquinone C in laboratory settings?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction conditions (e.g., temperature, solvent polarity, catalyst loading) and real-time monitoring via techniques like HPLC or NMR to track intermediate formation. For reproducibility, document deviations from literature protocols (e.g., inert atmosphere requirements) and validate purity using mass spectrometry .
- Key Data : A comparative table of yield percentages under varying conditions (e.g., 60°C vs. 80°C; polar vs. nonpolar solvents) is essential to identify optimal parameters .
Q. How can researchers distinguish Capiquinone C from structurally similar quinones in spectroscopic analyses?
- Methodological Answer : Use tandem spectroscopic methods (e.g., UV-Vis for chromophore identification, -NMR for carbonyl group differentiation) combined with computational modeling (DFT calculations) to resolve overlapping signals. Cross-validate results with X-ray crystallography when possible .
- Key Data : Reference spectral databases (e.g., SDBS) and report deviations in -NMR chemical shifts (±0.1 ppm) to confirm structural uniqueness .
Q. What in vitro assays are most suitable for preliminary evaluation of Capiquinone C’s bioactivity?
- Methodological Answer : Prioritize cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) with appropriate controls (e.g., ascorbic acid for antioxidant benchmarks). Use dose-response curves (IC values) to quantify efficacy and ensure statistical power () .
- Key Data : Include negative controls (e.g., DMSO solvent effects) and report inter-assay variability (<15%) to validate reproducibility .
Advanced Research Questions
Q. How should researchers address contradictory data on Capiquinone C’s mechanism of action across different studies?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, assay sensitivity). Validate hypotheses via orthogonal methods (e.g., siRNA knockdown for target validation) and meta-analysis to resolve discrepancies .
- Key Data : Tabulate conflicting results (e.g., EC values in cancer vs. normal cells) and annotate experimental conditions (e.g., hypoxia vs. normoxia) .
Q. What strategies are recommended for elucidating Capiquinone C’s metabolic pathways in vivo?
- Methodological Answer : Employ stable isotope tracing (e.g., -labeled Capiquinone C) with LC-MS/MS to track metabolites in animal models. Use pharmacokinetic modeling (non-compartmental analysis) to estimate clearance rates and tissue distribution .
- Key Data : Report metabolite half-lives and compare bioavailability across administration routes (oral vs. intravenous) .
Q. How can researchers design a robust structure-activity relationship (SAR) study for Capiquinone C derivatives?
- Methodological Answer : Synthesize analogs with targeted modifications (e.g., hydroxyl group substitutions) and correlate structural changes with bioactivity using multivariate regression. Apply cheminformatics tools (e.g., MOE, Schrödinger) to predict binding affinities .
- Key Data : Include a heatmap of IC values vs. substituent electronic parameters (Hammett constants) to identify key pharmacophores .
Methodological Best Practices
- Data Validation : Replicate experiments across independent labs to confirm findings, adhering to NIH guidelines for preclinical reporting (e.g., ARRIVE 2.0) .
- Literature Integration : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses and align with existing literature .
- Ethical Compliance : Secure institutional approval for biological studies and disclose conflicts of interest per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
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